REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:19])[C:3]([CH2:5][CH2:6][N:7](C)[C:8](=O)OCC1C=CC=CC=1)=[O:4]>O1CCCC1.[C].[Pd]>[CH3:1][N:2]([CH3:19])[C:3](=[O:4])[CH2:5][CH2:6][NH:7][CH3:8] |f:2.3|
|
Name
|
Benzyl [2-(dimethylcarbamoyl)ethyl]methylcarbamate
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)CCN(C(OCC1=CC=CC=C1)=O)C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
palladium-carbon
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Type
|
CUSTOM
|
Details
|
by stirring for 16 hours under hydrogen gas atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a yellow oil (0.31, quant.)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |